IKK2 Inhibition Potency of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate Relative to BMS-345541
The target compound is a direct synthetic precursor to the imidazoquinoxaline core found in BMS-345541, a well-characterized, selective IKK2 inhibitor. BMS-345541 inhibits IKK2 with an IC50 of 0.3 μM and shows a ~10-fold selectivity over IKK1 (IC50 = 4 μM) [1]. While the target compound itself is not an active IKK inhibitor, its procurement is essential for the synthesis of focused libraries aimed at optimizing the IKK2 selectivity and potency profile first established by BMS-345541. The specific 1,8-dimethyl and 2-carboxylate ester groups provide the exact chemical handle required for derivatization at the C4 position to install the aminoethyl side chain critical for BMS-345541's activity [2].
| Evidence Dimension | IKK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not applicable (intermediate) |
| Comparator Or Baseline | BMS-345541 (IC50 = 0.3 μM) |
| Quantified Difference | Target compound is a synthetic precursor; BMS-345541 is the active derivative. |
| Conditions | Cell-free kinase assay |
Why This Matters
This confirms the compound's essential role as a specific, non-substitutable intermediate for generating analogs of a known, potent IKK2 inhibitor.
- [1] Burke JR, et al. BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. J Biol Chem. 2003;278(3):1450-1456. View Source
- [2] PubChem. 4(2'-Aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline (BMS-345541 free base). View Source
